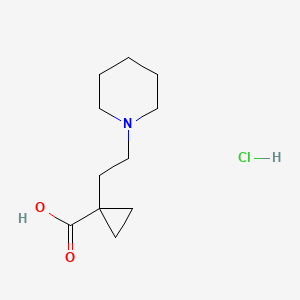

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. For instance, the C-H acid center can act as an active cyclization site . An example of a reaction involving piperidine derivatives is the enantioselective synthesis of piperidines via the 1,2-diamination of aldehydes .Applications De Recherche Scientifique

Synthetic Applications

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid; hydrochloride and its derivatives have been extensively explored for synthetic applications in organic chemistry. For instance, cyclopropanone equivalents derived from piperidide of 3-chloropropionic acid, such as 1-Piperidino-1-trimethylsilyloxycyclopropane, have facilitated the synthesis of various nucleophiles through reactions with cyclopropanone equivalents. This has opened avenues for creating pyrroles, pyrrolines, and pyrrolizidines, highlighting the compound's utility in synthesizing structurally complex and biologically significant molecules (Wasserman & Dion, 1982); (Wasserman, Dion, & Fukuyama, 1989).

Biochemical and Medicinal Chemistry

In the field of biochemical and medicinal chemistry, derivatives of 1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid; hydrochloride have been synthesized to explore their potential as antibacterial agents. For example, derivatives like 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown promise in this area, indicating the broader implications of cyclopropane derivatives in developing new therapeutic agents (Miyamoto et al., 1987).

Chemical Synthesis and Reactivity

Research has also delved into the reactivity of related cyclopropane compounds in chemical synthesis. Studies on 1,1-Dichloro-2-(chloromethyl)cyclopropane have shown its utility in forming compounds like 1,1-bis(aryloxy)-2-methylenecyclopropanes under various conditions, demonstrating the versatility of cyclopropane derivatives in organic synthesis (Jończyk & Kmiotek-Skarżyńska, 1992).

Catalysis

The synthesis of piperidines from propargyl amines and cyclopropanes, catalyzed by Zn(II), illustrates the role of cyclopropane derivatives in catalysis, offering a pathway to highly functionalized piperidines. This demonstrates the compound's significance in catalytic processes, facilitating the formation of complex organic structures with potential pharmacological activities (Lebold, Leduc, & Kerr, 2009).

Propriétés

IUPAC Name |

1-(2-piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-10(14)11(4-5-11)6-9-12-7-2-1-3-8-12;/h1-9H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXKAGJQYKKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2(CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)